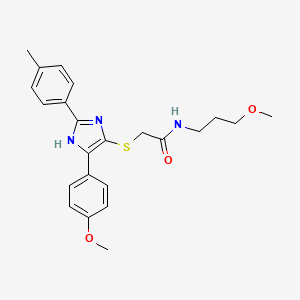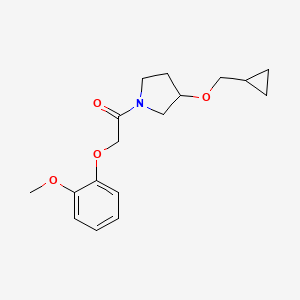![molecular formula C18H21BrClN3OS2 B2933569 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216459-95-8](/img/structure/B2933569.png)
5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including spectroscopic data (IR, NMR, MS) and X-ray crystallography.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including any known reactions it undergoes.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Reactions
Research has been conducted on the synthesis and chemical reactions of compounds with structural similarities, highlighting the versatility and potential applications of these molecules in medicinal chemistry and material science. For example, studies on the pharmacologically active benzo[b]thiophen derivatives and their amines and thiouronium salts synthesis provide insights into the chemical reactivity and potential therapeutic applications of these compounds (Chapman, Clarke, Gore, & Sharma, 1971). Similarly, research on the synthesis of 2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrroles and related aminomethylbenzo[b]thiophens highlights innovative synthetic routes and the generation of new chemical entities with potential pharmaceutical applications (Chapman, Clarke, Ewing, & Saraf, 1968).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiophene derivatives, demonstrating the potential of these compounds in developing new antibacterial and antifungal agents. Research on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives showcases the bioactivity of these molecules against various microbial strains, suggesting their utility in addressing antibiotic resistance issues (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Pharmacological Potential
The pharmacological properties of benzo[b]thiophen derivatives have also been a subject of research, with studies examining their potential in various therapeutic areas. For instance, the investigation of pharmacologically active benzo[b]thiophen derivatives for their preliminary pharmacological study indicates the exploration of these compounds for potential medicinal applications (Chapman, Clarke, Gore, & Sharma, 1971).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and any other hazards associated with its handling and disposal.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
Please consult a qualified chemist or a reliable database for more specific information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3OS2.ClH/c1-11-5-6-13-16(12(11)2)20-18(25-13)22(10-9-21(3)4)17(23)14-7-8-15(19)24-14;/h5-8H,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKMSRSWHVVCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Br)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2933493.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)


![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid](/img/structure/B2933499.png)
![3-bromo-7,8-dimethyl-2-phenyl-5-hydro-2H,3H,4H-1,3-thiazaperhydroino[3,2-a]thi opheno[2,3-d]pyrimidin-6-one](/img/structure/B2933500.png)
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide](/img/structure/B2933501.png)



